molecular formula C24H31ClN2O5 B600808 Cetirizine Glycerol Ester Impurity CAS No. 1243652-36-9

Cetirizine Glycerol Ester Impurity

Cat. No.: B600808
CAS No.: 1243652-36-9
M. Wt: 462.98
InChI Key:
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Description

Cetirizine Glycerol Ester Impurity is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by the esterification of cetirizine with glycerol, resulting in a molecule with the chemical formula C24H31ClN2O5 . This compound retains the antihistamine properties of cetirizine while potentially offering different pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine Glycerol Ester Impurity typically involves the esterification of cetirizine with glycerol. This process can be carried out using various esterification techniques, such as Fischer esterification, which involves reacting cetirizine with glycerol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Cetirizine Glycerol Ester Impurity can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Cetirizine and glycerol.

    Reduction: Alcohol derivatives of the ester.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cetirizine Glycerol Ester Impurity is unique due to its ester linkage with glycerol, which can provide different pharmacokinetic properties compared to other cetirizine derivatives. This uniqueness makes it valuable in the development of controlled-release formulations and in studying the effects of esterification on drug activity and metabolism .

Properties

IUPAC Name

[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYNJABZABMBJ-PDUAMWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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